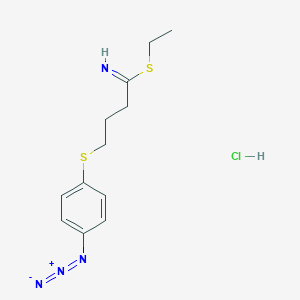
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate (EPDTB) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications in biochemical research. EPDTB is a cross-linking reagent that is used to covalently link two or more proteins. This allows for the study of protein-protein interactions, protein structure, and protein function. In
Wirkmechanismus
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate works by forming a covalent bond between two or more proteins. This bond is formed between the sulfur atom of the dithiobutyrimidate group and the nitrogen atom of the azide group. The resulting cross-linked protein complex can then be studied to gain insight into protein structure, function, and interactions.
Biochemische Und Physiologische Effekte
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate does not have any known biochemical or physiological effects on its own. However, it can be used to study the biochemical and physiological effects of proteins and protein complexes.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate has several advantages and limitations for lab experiments. One advantage is its ability to cross-link proteins in their native state. This allows for the study of protein-protein interactions and protein structure in their natural environment. Another advantage is its ability to cross-link membrane proteins, which are notoriously difficult to study. However, Ethyl 4-azidophenyl-1,4-dithiobutyrimidate has several limitations, including its potential for non-specific cross-linking and its limited solubility in aqueous solutions.
Zukünftige Richtungen
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate has many potential future directions in biochemical research. One future direction is the development of more specific and efficient cross-linking reagents. Another future direction is the use of Ethyl 4-azidophenyl-1,4-dithiobutyrimidate in the study of protein-protein interactions in living cells. Additionally, Ethyl 4-azidophenyl-1,4-dithiobutyrimidate could be used in the development of new drugs and therapies that target specific protein complexes.
Synthesemethoden
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate is synthesized by the reaction of ethyl 4-aminophenyl-1,4-dithiobutyrimidate with sodium azide. The reaction is carried out in anhydrous DMF (dimethylformamide) at room temperature for several hours. The resulting product is purified by column chromatography to obtain pure Ethyl 4-azidophenyl-1,4-dithiobutyrimidate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate is widely used in biochemical research as a cross-linking reagent. It is used to study protein-protein interactions, protein structure, and protein function. Ethyl 4-azidophenyl-1,4-dithiobutyrimidate is particularly useful in the study of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Ethyl 4-azidophenyl-1,4-dithiobutyrimidate can also be used to study protein-ligand interactions and enzyme-substrate interactions.
Eigenschaften
CAS-Nummer |
102568-44-5 |
|---|---|
Produktname |
Ethyl 4-azidophenyl-1,4-dithiobutyrimidate |
Molekularformel |
C12H17ClN4S2 |
Molekulargewicht |
316.9 g/mol |
IUPAC-Name |
ethyl 4-(4-azidophenyl)sulfanylbutanimidothioate;hydrochloride |
InChI |
InChI=1S/C12H16N4S2.ClH/c1-2-17-12(13)4-3-9-18-11-7-5-10(6-8-11)15-16-14;/h5-8,13H,2-4,9H2,1H3;1H |
InChI-Schlüssel |
AJJLGMCBXZSSSA-UHFFFAOYSA-N |
SMILES |
CCSC(=N)CCCSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
Kanonische SMILES |
CCSC(=N)CCCSC1=CC=C(C=C1)N=[N+]=[N-].Cl |
Synonyme |
EADB ethyl 4-azidophenyl-1,4-dithiobutyrimidate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)




![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)





![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)

